N'-(furan-2-ylmethyl)-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Description
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Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O7S/c1-14-11-16(6-7-17(14)28-2)31(26,27)23-8-4-10-30-18(23)13-22-20(25)19(24)21-12-15-5-3-9-29-15/h3,5-7,9,11,18H,4,8,10,12-13H2,1-2H3,(H,21,24)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSZRNWQXHPYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CO3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(furan-2-ylmethyl)-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide is a complex organic compound notable for its potential biological activities. This compound features a furan ring, an oxazolidinone moiety, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological effects. The molecular formula is with a molecular weight of approximately 437.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. It has shown potential as an enzyme inhibitor , influencing protein-ligand interactions that are relevant in pharmacological contexts. The specific mechanisms involve binding to receptors or enzymes, modulating biochemical pathways associated with diseases .
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of compounds structurally related to this compound. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.2 to 5.3 µM . This indicates a promising avenue for developing new anticancer agents based on this compound.
Antioxidant Properties
Research indicates that certain derivatives possess antioxidative activity , which is essential in combating oxidative stress-related diseases. Compounds similar to this compound have shown improved antioxidant capabilities compared to standard agents like BHT . This activity can be quantified using assays such as DPPH and FRAP.
Antibacterial Activity
The compound also exhibits antibacterial properties , particularly against Gram-positive bacteria like Enterococcus faecalis. The minimum inhibitory concentration (MIC) for related compounds has been reported at 8 µM . This suggests that modifications in the structure can enhance antibacterial efficacy.
Summary of Biological Activities
| Activity Type | Effectiveness | IC50/MIC Values |
|---|---|---|
| Antiproliferative | Significant cytotoxicity | IC50 = 1.2 - 5.3 µM |
| Antioxidant | Improved activity over BHT | Variable |
| Antibacterial | Active against E. faecalis | MIC = 8 µM |
Case Studies
- Anticancer Studies : In vitro studies demonstrated that certain derivatives of the compound showed selective cytotoxicity against various cancer cell lines (e.g., HCT116 and MCF7), indicating potential for further development into therapeutic agents.
- Antioxidant Research : A comparative analysis using DPPH assays revealed that some derivatives exhibited superior antioxidant capacity compared to traditional antioxidants, suggesting their role in reducing oxidative stress in cellular environments.
- Antibacterial Testing : A study focusing on the antibacterial properties found that specific modifications led to enhanced activity against resistant strains of bacteria, highlighting the therapeutic potential of this compound in infectious diseases.
Scientific Research Applications
Antiviral Potential
Recent studies indicate that compounds with furan and oxazolidine structures exhibit antiviral properties. For instance, derivatives similar to N'-(furan-2-ylmethyl)-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide have been explored for their inhibitory effects on viral enzymes like the SARS-CoV-2 main protease (Mpro) . This suggests potential applications in developing antiviral therapeutics.
Enzyme Inhibition
The furan ring and the oxazolidinone moiety are known to be present in various bioactive molecules, including enzyme inhibitors. Research is ongoing to identify specific enzyme targets for this compound. Understanding its interaction with enzymes can inform drug design efforts aimed at treating diseases influenced by those enzymes .
Study on Antimicrobial Activity
A study investigated the antimicrobial properties of structurally related compounds that include the furan and sulfonamide moieties. The results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may similarly possess antimicrobial properties worthy of further exploration .
Cancer Research Applications
Research has also focused on the anticancer potential of compounds related to N'-(furan-2-ylmethyl)-N-[[(3-(4-methoxy-3-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl]methyl]oxamide. Preliminary findings suggest that these compounds can inhibit the growth of cancer cell lines, indicating their potential as therapeutic agents in oncology .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves selecting appropriate solvents, stoichiometry, and purification techniques. For example, oxamide derivatives are typically synthesized via condensation reactions using oxalyl chloride and amines in dioxane under reflux, achieving ~73% yield (as shown in analogous syntheses) . Key steps include:
- Solvent Choice: Polar aprotic solvents (e.g., dioxane) enhance reactivity and solubility of intermediates.
- Stoichiometry: A 2:1 molar ratio of oxalyl chloride to amine precursors ensures complete acylation .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) removes unreacted sulfonamide or furan-containing byproducts.
- Purity Monitoring: TLC (Rf ~0.5 in CHCl₃/MeOH 9:1) and HPLC (≥98% purity threshold) are critical .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- FTIR: Confirms carbonyl (C=O, ~1679–1709 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .
- NMR:
- ¹H-NMR: Assign signals for furan protons (~δ 6.8–7.9 ppm), oxazinan methyl groups (~δ 3.8–4.2 ppm), and sulfonyl aryl protons (~δ 7.7–7.9 ppm) .
- ¹³C-NMR: Identifies carbonyl carbons (~δ 170–171 ppm) and quaternary carbons in the oxazinan ring .
- HRMS: Validates molecular weight (e.g., [M+H]⁺ with <2 ppm error) .
- X-ray Crystallography: Resolves stereochemistry in crystalline derivatives, as demonstrated for structurally similar compounds .
Advanced: How can conflicting NMR data be resolved when assigning signals in complex derivatives?
Methodological Answer:
Conflicts arise from overlapping signals or dynamic conformational changes. Strategies include:
- 2D NMR (COSY, HSQC, HMBC): Correlates ¹H-¹H coupling (COSY) and ¹H-¹³C connectivity (HSQC/HMBC) to resolve ambiguities, e.g., distinguishing oxazinan methylene protons from furan substituents .
- Variable-Temperature NMR: Reduces signal broadening caused by hindered rotation (e.g., sulfonyl group dynamics) .
- Isotopic Labeling: Selective deuteration of methyl or aryl groups simplifies splitting patterns .
- Computational Modeling: DFT-based NMR chemical shift predictions (e.g., using Gaussian) validate experimental assignments .
Advanced: What computational methods are recommended to predict the reactivity of the sulfonyl and oxamide groups?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example:
- Sulfonyl groups are electrophilic at sulfur (LUMO ~-1.5 eV), making them prone to nucleophilic substitution .
- Oxamide carbonyls exhibit π→π* transitions (~250 nm), influencing hydrogen-bonding interactions .
- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways (e.g., dioxane vs. DMF) .
- Docking Studies: Models interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic analogs .
Advanced: How should researchers design experiments to study the compound’s interaction with biological targets?
Methodological Answer:
- Target Selection: Prioritize enzymes with sulfonamide-binding domains (e.g., carbonic anhydrase) or furan-recognizing receptors .
- Binding Assays:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) .
- Fluorescence Quenching: Monitors changes in tryptophan emission (λex = 280 nm) upon compound binding .
- Cellular Uptake Studies: Use radiolabeled (³H or ¹⁴C) analogs to track intracellular accumulation .
- Metabolic Stability: Incubate with liver microsomes (e.g., human CYP3A4) and quantify degradation via LC-MS/MS .
Basic: What safety protocols are critical when handling reactive intermediates during synthesis?
Methodological Answer:
- Oxalyl Chloride Handling: Use anhydrous conditions and vented reactors to avoid HCl gas release .
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and face shields are mandatory .
- First Aid: Immediate decontamination with soap/water for skin contact; inhalation requires fresh air and medical consultation .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
- Core Modifications:
- Bioisosteres: Substitute oxamide with urea or thiourea to alter hydrogen-bonding capacity .
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical electrostatic/hydrophobic regions .
Advanced: What strategies mitigate decomposition during long-term storage of this compound?
Methodological Answer:
- Lyophilization: Store as a freeze-dried powder under argon at -80°C to prevent hydrolysis .
- Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/v) to sulfonyl-containing solutions .
- Stability-Indicating Assays: Monitor degradation via HPLC-DAD (λ = 254 nm) monthly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
